1,3,4,6-Tetrathiapentalene-2,5-dione

X-ray crystallography molecular planarity D₂h symmetry

TPD is the definitive sulfur-rich bicyclic precursor for BEDT-TTF organic superconductors (T_c 10–12 K) and dmid dithiolate metal complexes. Unlike mono-dithiole alternatives, only TPD provides the fused C₂S₄ core enabling one-pot reductive cleavage to dmid and Wittig-type condensations for conducting polymers. The ≥98% HPLC purity (mp 182 °C dec.) ensures reproducible crystal growth. Standard packaging: 1 g, 5 g, 25 g; bulk quotations available.

Molecular Formula C4O2S4
Molecular Weight 208.3 g/mol
CAS No. 64394-45-2
Cat. No. B3029395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4,6-Tetrathiapentalene-2,5-dione
CAS64394-45-2
Synonyms1,3,4,6-tetrathiapentalene-2,5-dione
TTP-DO
Molecular FormulaC4O2S4
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESC12=C(SC(=O)S1)SC(=O)S2
InChIInChI=1S/C4O2S4/c5-3-7-1-2(9-3)10-4(6)8-1
InChIKeyXMQJUIFJLYEFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4,6-Tetrathiapentalene-2,5-dione (CAS 64394-45-2): Procurement-Relevant Properties and Structural Identity


1,3,4,6-Tetrathiapentalene-2,5-dione (synonyms: thiapendione, TPD) is a sulfur-rich heterocyclic compound with molecular formula C₄O₂S₄ and molecular weight 208.31 g·mol⁻¹. It is formally composed of a central tetrathioethylene (C₂S₄) unit flanked by two carbonyl groups in a fused dithiole–dithiolone bicyclic framework [1]. X-ray crystallography confirms the molecule is essentially planar with D₂h symmetry, with the exocyclic oxygen atoms lying only ±0.128(3) Å out of the mean plane of the five-membered ring [2]. The compound is commercially available from major suppliers at ≥98% purity (HPLC), with a characteristic melting point of 182 °C (dec.) . Its paramount importance lies in serving as the key synthetic precursor to the superconducting charge-transfer salt donor BEDT-TTF and to the versatile dithiolate ligand dmid (2-oxo-1,3-dithiole-4,5-dithiolate) [3].

Why Generic Substitution of 1,3,4,6-Tetrathiapentalene-2,5-dione Fails: Critical Structure–Reactivity Boundaries


Substituting 1,3,4,6-tetrathiapentalene-2,5-dione with a generic 1,3-dithiole-2-one or 1,3-dithiole-2-thione precursor is chemically unfeasible for downstream products requiring the fused bicyclic C₂S₄ core. TPD uniquely combines two carbonyl-capped 1,3-dithiole rings sharing a central tetrathioethylene bridge, creating a dual electrophilic center that enables selective reductive cleavage at the central C=C bond to liberate the dmid dithiolate in one pot [1]. Alternative precursors such as 4,5-bis(benzoylthio)-1,3-dithiole-2-thione require additional protection/deprotection steps, generating benzoylthio waste, and lack the fused bicyclic architecture needed for Wittig-type condensations that yield bis-substituted tetrathiapentalenes [2]. The thiocarbonyl analog C₄S₆ (α,α-C₄S₆ dithione) shares D₂h symmetry but exhibits fundamentally different electronic properties (long-wavelength π→π* transitions lowered by nσₛ→σ*ₛₛ admixture), making it unsuitable as a drop-in replacement for TPD in carbonyl-selective transformations [3]. These structural and reactivity boundaries mean that only TPD provides the precise balance of electrophilicity, crystallinity, and commercial availability required for reproducible synthesis of BEDT-TTF and related organic conductors.

Quantitative Differentiation Evidence for 1,3,4,6-Tetrathiapentalene-2,5-dione Against Closest Analogs and Alternatives


X-Ray Crystallographic Planarity and D₂h Symmetry: Structural Benchmarking Against the Thiocarbonyl Analog C₄S₆

Single-crystal X-ray diffraction establishes that 1,3,4,6-tetrathiapentalene-2,5-dione (C₄O₂S₄) adopts a rigorously planar bicyclic conformation with D₂h symmetry, with exocyclic oxygen atoms deviating only ±0.128(3) Å from the mean plane of the C₃S₂ ring [1]. In contrast, the isostructural thiocarbonyl analog α,α-C₄S₆ (1,3-dithiolo[4,5-d]-1,3-dithiol-2,5-dithione), while also D₂h-symmetric, exhibits altered π-electron distribution due to nσₛ→σ*ₛₛ admixture that lowers its long-wavelength π→π* transition, rationalizing the observed color difference (violet-blue for C₄S₆ vs. light orange to yellow for C₄O₂S₄) and distinct redox behavior [2]. This precise structural definition provides procurement-grade quality assurance: any deviation from the published unit cell parameters signals contamination or degradation.

X-ray crystallography molecular planarity D₂h symmetry

One-Pot Conversion to dmid Dithiolate vs. Multi-Step Alternative Routes: Synthetic Step Economy

1,3,4,6-Tetrathiapentalene-2,5-dione undergoes reductive cleavage at the central C=C bond with sodium methoxide or Aliquat 336/Na₂CO₃ to generate the dmid (2-oxo-1,3-dithiole-4,5-dithiolate) intermediate in a single synthetic operation, which can be trapped in situ as Zn(II) or other metal complexes [1]. In contrast, the alternative route to dmid via 4,5-bis(benzoylthio)-1,3-dithiole-2-thione requires (i) initial deprotection with sodium ethoxide to generate the free tetrathiolate, (ii) trapping with cis-1,2-dichloroethylene, and (iii) subsequent deprotection of the benzoyl groups—adding at least two extra synthetic steps and generating stoichiometric benzoylthio waste [2]. The TPD-to-dmid one-pot protocol eliminates intermediate isolation, reducing cumulative solvent usage and processing time by approximately 40–50% based on step count comparison.

synthetic efficiency dmid ligand one-pot synthesis

Melting Point as Purity Benchmark: 182 °C (dec.) vs. Literature Reports with Lower m.p. Indicating Inferior Quality

The rigorously purified title compound exhibits a sharp melting point of 181–182 °C (dec.), as established by Bourcet (2022) using an optimized three-step synthesis with full characterization of all intermediates [1] and corroborated by the Sigma-Aldrich commercial specification of 182 °C (dec.) at 98% purity . Earlier literature reports claimed a three-step yield of 70–80% for TPD but reported a melting point much lower than 181 °C, indicating inferior purity resulting from residual carbon disulfide or incompletely cyclized intermediates [1]. The Δ between the optimized m.p. (181 °C) and the earlier literature m.p. (<170 °C in some reports) provides a straightforward, procurement-relevant quality criterion: batches melting below 179 °C should be rejected or repurified before use in sensitive coupling reactions.

purity benchmark melting point quality control

Downstream Donor Performance: BDT-TTP vs. TTF Electrochemical Comparison Informing Material Selection

While TPD itself is not an electron donor, it is the synthetic gateway to bis-fused tetrathiafulvalene donors of the TTP class. BDT-TTP, synthesized from TPD via dmid, exhibits a first oxidation potential E₁ = +0.44 V vs. SCE in benzonitrile, which is +0.09 V higher than that of the parent donor TTF (E₁ = +0.35 V) and comparable to 4,5-bis(methylthio)-TTF (E₁ = +0.44 V) [1]. Critically, the ΔE (= E₂ − E₁) of BDT-TTP is only 0.18 V, versus 0.42 V for TTF, representing a 57% reduction in on-site Coulomb repulsion in the dicationic state [1]. This smaller ΔE value translates directly to enhanced metallic conductivity in the corresponding charge-transfer salts; BDT-TTP-based conductors exhibit room-temperature conductivities σ_rt = 160–400 S·cm⁻¹ in the β-type packing motif [1]. By contrast, the parent TTF·TCNQ complex operates at σ_rt ≈ 500 S·cm⁻¹ but undergoes a Peierls transition to a semiconducting state at low temperature, whereas many BDT-TTP salts retain metallic behavior down to liquid helium temperatures [1].

cyclic voltammetry organic conductors BDT-TTP redox potential

Wittig-Type Condensation Reactivity: Aldehyde Scope Unique to the Bicyclic C₂S₄ Core of TPD

TPD undergoes a unique phosphite-mediated Wittig-type condensation with aromatic and aliphatic aldehydes (2a–h) upon heating in neat triethyl phosphite, yielding 2,5-bis-substituted tetrathiapentalenes (3a–h) [1]. This reaction exploits the dual carbonyl electrophilicity of the fused C₂S₄ core and has no direct counterpart among mono-1,3-dithiole-2-one or 1,3-dithiole-2-thione precursors, which lack the second carbonyl necessary for bis-substitution. Oxidative polymerization of the resulting bis-substituted tetrathiapentalenes yields vinylogous TTF derivatives and highly conducting polymeric solids with σ_RT = 1 S·cm⁻¹ [1]. The 4,5-bis(benzoylthio)-1,3-dithiole-2-thione alternative cannot participate in this Wittig-type manifold because it lacks the fused bicyclic diketone architecture, restricting its downstream chemistry to simple coupling/deprotection sequences [2].

Wittig-type condensation bis-substituted tetrathiapentalenes conducting polymers

Commercial Availability and Lot-to-Lot Reproducibility: ≥98% HPLC Purity from Multiple ISO-Certified Vendors

1,3,4,6-Tetrathiapentalene-2,5-dione is commercially stocked at ≥98% purity (HPLC) by Sigma-Aldrich (product 278459), TCI America (≥98.0%), Fisher Scientific, and Chem-Impex (≥98% HPLC) . The compound's melting point specification of 182 °C (dec.) is consistently cited across vendor Certificates of Analysis, providing a cross-vendor quality benchmark . In contrast, the alternative precursor 4,5-bis(benzoylthio)-1,3-dithiole-2-thione is not available as a catalog stock item from major international suppliers, often requiring custom synthesis with lead times of 2–6 weeks; even when synthesized in-house, reported overall yields from carbon disulfide are 84% over three steps [1], making TPD—available for immediate shipment—the logistically preferred choice for time-sensitive research programs.

commercial availability purity specification procurement quality assurance

Research and Industrial Application Scenarios Where 1,3,4,6-Tetrathiapentalene-2,5-dione Demonstrates Verified Advantage


Synthesis of BEDT-TTF (ET) for Superconducting Charge-Transfer Salt Research

TPD is the preferred starting material for BEDT-TTF synthesis, delivering the dmid intermediate in 55% yield in one step followed by capping with 1,2-dibromoethane and phosphite coupling in 85% yield—an overall two-step sequence that is simpler and safer than multi-step routes via 4,5-bis(benzoylthio)-1,3-dithiole-2-thione [1]. The resulting BEDT-TTF is the parent donor of κ-(ET)₂X superconducting salts with T_c up to 10–12 K, and TPD-derived material quality directly impacts crystal growth reproducibility. Research groups procuring TPD at ≥98% HPLC purity with melting point 182 °C (dec.) report consistent electrochemical crystal growth outcomes [2].

One-Pot Synthesis of dmid-Based Dithiolene Metal Complexes

TPD enables direct access to dmid (2-oxo-1,3-dithiole-4,5-dithiolate) metal complexes in a single synthetic operation. For example, Zn(dmid) complexes were prepared by treating TPD with sodium methoxide in the presence of Zn²⁺ salts, generating the active dmid ligand in situ without isolating the air-sensitive free dithiol [1]. This one-pot protocol is applicable to Ni(II), Cu(II), Co(III), and organoantimony(III) dithiolene complexes, which find applications in near-IR dyes, non-linear optical materials, and molecular conductors. The alternative route via 4,5-bis(benzoylthio)-1,3-dithiole-2-thione would require deprotection of the benzoyl groups prior to metal coordination, adding steps and reducing overall yield [2].

Synthesis of 2,5-Bis-Substituted Tetrathiapentalenes for Conducting Polymers

TPD is uniquely capable of undergoing Wittig-type condensation with aldehydes in triethyl phosphite to produce 2,5-bis-substituted tetrathiapentalenes, which serve as monomers for oxidative polymerization to vinylogous TTF conducting polymers (σ_RT = 1 S·cm⁻¹) [1]. No other commercially available 1,3-dithiole precursor can access this bis-substituted architecture, making TPD irreplaceable for research groups developing solution-processable conducting polymers based on the tetrathiapentalene scaffold. The reaction scope spans aromatic, heteroaromatic, and aliphatic aldehydes, enabling systematic structure–property relationship studies [1].

Synthesis of Tetrathiafulvalene Derivatives with Sulfur-Containing Substituents via Alcoholysis–Alkylation–Coupling Sequences

TPD serves as the starting point for modular synthesis of TTF derivatives bearing alkylthio substituents. Alcoholysis of TPD with sodium alkoxide followed by alkylation yields 4-alkylthio-5-alkoxycarbonylthio-1,3-dithiol-2-ones, which can be coupled to produce unsymmetrical tetrathiafulvalenes with tailored redox potentials [1]. The electrochemical properties of the resulting TTF derivatives were characterized by cyclic voltammetry, confirming that the substitution pattern inherited from TPD alcoholysis directly modulates E₁ values by up to 0.15 V relative to unsubstituted TTF [1]. This modularity is not accessible from alternative precursors that lack the fused bicyclic architecture required for selective single-ring cleavage.

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